6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a unique structure combining a thiazole ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure.
Thiazolo[4,3-e]pyrimidine: Shares the thiazole and pyrimidine rings but with a different fusion pattern.
Uniqueness
6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and isopropyl groups contribute to its lipophilicity and potential interactions with biological membranes .
Properties
CAS No. |
40915-86-4 |
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Molecular Formula |
C12H17N3OS |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H17N3OS/c1-6(2)8-7-9(15-17-8)13-11(12(3,4)5)14-10(7)16/h6H,1-5H3,(H,13,14,15,16) |
InChI Key |
VDGPSIMLGXDPQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=O)NC(=NC2=NS1)C(C)(C)C |
Origin of Product |
United States |
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